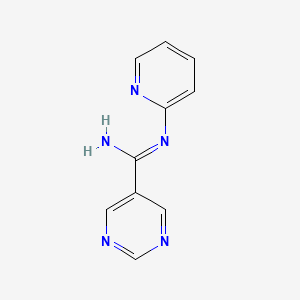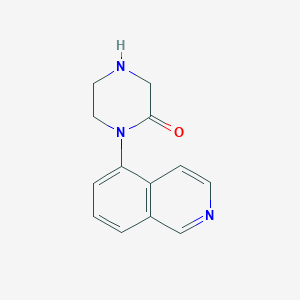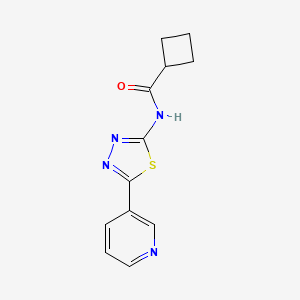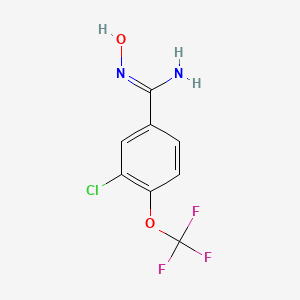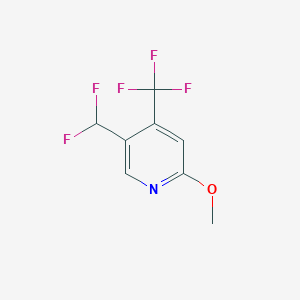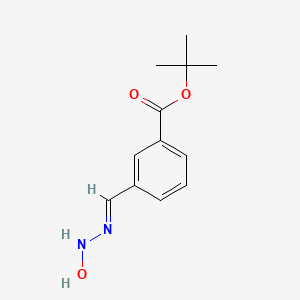
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which proceed smoothly under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reducing agents can facilitate the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical transformations and reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and metabolic pathways .
Medicine
Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and amino group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: This compound shares structural similarities with tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride and is used in similar applications.
tert-Butyl carbamate: Another related compound that is used in the synthesis of N-Boc-protected anilines and other chemical transformations.
Uniqueness
This compound is unique due to its specific combination of functional groups and cyclopropane ring. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-7-6-10(7,11)8(12)13-9(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m1./s1 |
InChI Key |
ITDVFNDLPYKUFO-YZUKSGEXSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CCC1CC1(C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



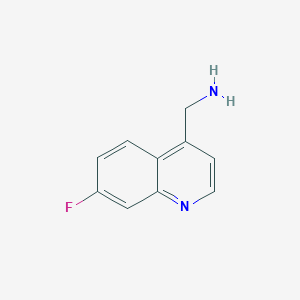
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
